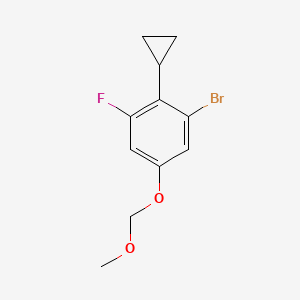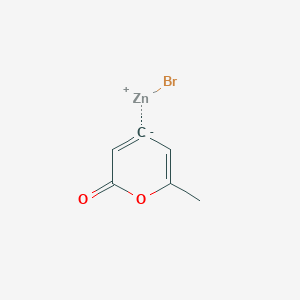
6-Methyl-2H-pyrano-4-zinc bromide 0.5 M in Tetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2H-pyrano-4-zinc bromide 0.5 M in Tetrahydrofuran is a specialized organozinc compound used in various chemical reactions and research applications. This compound is characterized by its unique structure, which includes a pyrano ring substituted with a methyl group and coordinated with zinc bromide in a tetrahydrofuran solvent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2H-pyrano-4-zinc bromide typically involves the reaction of 6-Methyl-2H-pyran-4-one with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and controlled addition of reagents to ensure the formation of the desired organozinc compound.
Industrial Production Methods
Industrial production of 6-Methyl-2H-pyrano-4-zinc bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity. The compound is typically produced in batch reactors with continuous monitoring of temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
6-Methyl-2H-pyrano-4-zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is often used in cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with 6-Methyl-2H-pyrano-4-zinc bromide include organic halides, palladium catalysts, and bases. The reactions are typically carried out under an inert atmosphere with controlled temperatures to ensure optimal reactivity and selectivity.
Major Products Formed
The major products formed from reactions involving 6-Methyl-2H-pyrano-4-zinc bromide depend on the specific reaction conditions and reagents used. In substitution reactions, the products are often substituted pyrano derivatives, while in coupling reactions, the products are more complex organic molecules with new carbon-carbon bonds.
科学的研究の応用
6-Methyl-2H-pyrano-4-zinc bromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules and natural product analogs.
Medicine: It plays a role in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 6-Methyl-2H-pyrano-4-zinc bromide involves the coordination of the zinc atom with the pyrano ring, which activates the compound for subsequent chemical reactions. The zinc bromide moiety acts as a Lewis acid, facilitating the formation of new bonds by stabilizing reaction intermediates and transition states.
類似化合物との比較
Similar Compounds
6-Methyl-2H-pyrano-4-zinc chloride: Similar structure but with chloride instead of bromide.
6-Methyl-2H-pyrano-4-zinc iodide: Similar structure but with iodide instead of bromide.
6-Methyl-2H-pyrano-4-lithium bromide: Similar structure but with lithium instead of zinc.
Uniqueness
6-Methyl-2H-pyrano-4-zinc bromide is unique due to its specific reactivity and stability in tetrahydrofuran. The presence of the zinc bromide moiety provides distinct reactivity patterns compared to other organometallic compounds, making it valuable for specialized synthetic applications.
特性
分子式 |
C6H5BrO2Zn |
|---|---|
分子量 |
254.4 g/mol |
IUPAC名 |
bromozinc(1+);6-methyl-4H-pyran-4-id-2-one |
InChI |
InChI=1S/C6H5O2.BrH.Zn/c1-5-3-2-4-6(7)8-5;;/h3-4H,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
QFVVGWPTOILMGP-UHFFFAOYSA-M |
正規SMILES |
CC1=C[C-]=CC(=O)O1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione](/img/structure/B13917167.png)
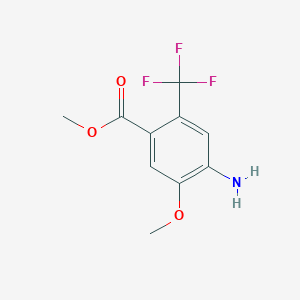
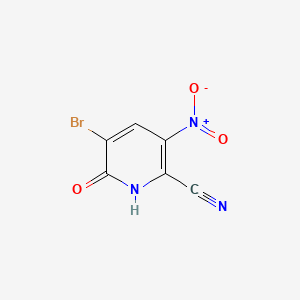

![2-N-(3-chloro-4-cyanophenyl)-4-N-[3-(cyclopropylmethyl)-2,4-dioxo-1-propan-2-ylquinazolin-6-yl]morpholine-2,4-dicarboxamide](/img/structure/B13917210.png)
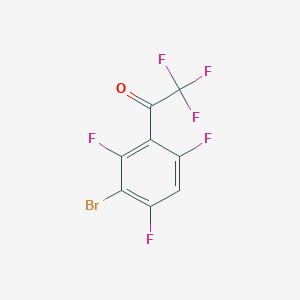
![6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one](/img/structure/B13917223.png)
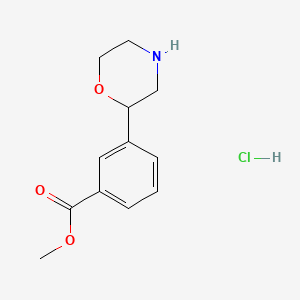

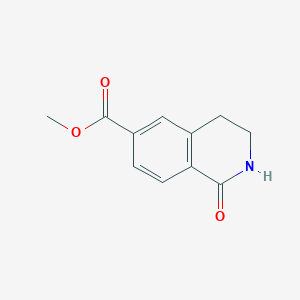
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B13917244.png)
![3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic Acid](/img/structure/B13917246.png)
![N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide](/img/structure/B13917261.png)
